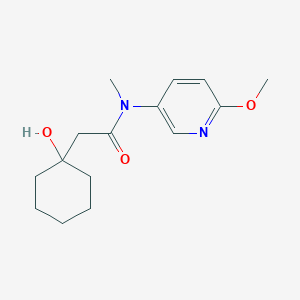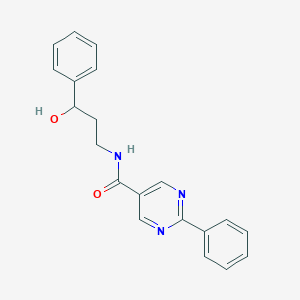![molecular formula C18H24N4O2 B6640375 1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HCMU and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of HCMU involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria. HCMU has been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. It has also been found to inhibit the activity of proteases, which are enzymes that are involved in the replication of viruses. Additionally, HCMU has been found to inhibit the activity of bacterial cell wall synthesis enzymes, which are essential for the growth and survival of bacteria.
Biochemical and Physiological Effects:
HCMU has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. Additionally, HCMU has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
HCMU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, HCMU also has some limitations for lab experiments. It is a highly potent compound and requires careful handling. Additionally, its effects on normal cells and tissues are not well understood and require further investigation.
Future Directions
There are several future directions for the study of HCMU. One direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its effects on normal cells and tissues to better understand its safety profile. Additionally, further research is needed to optimize the synthesis method of HCMU and to develop more potent derivatives of this compound.
Conclusion:
In conclusion, HCMU is a chemical compound that has shown promising results in various scientific research fields. It has potential applications in the treatment of cancer, viral infections, and bacterial infections. HCMU has a well-understood mechanism of action and has several advantages for lab experiments. However, its effects on normal cells and tissues require further investigation. There are several future directions for the study of HCMU, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of HCMU involves the condensation of 3-(1-methylimidazol-2-yl)phenyl isocyanate with 1-(3-hydroxycyclohexyl)methylamine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain pure HCMU.
Scientific Research Applications
HCMU has shown potential applications in various scientific research fields. It has been studied for its anticancer, antiviral, and antibacterial properties. HCMU has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of various types of cancer. It has also been studied for its antiviral properties and has shown potential in the treatment of viral infections. Additionally, HCMU has been found to have antibacterial properties and has shown potential in the treatment of bacterial infections.
properties
IUPAC Name |
1-[(3-hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-22-9-8-19-17(22)14-5-3-6-15(11-14)21-18(24)20-12-13-4-2-7-16(23)10-13/h3,5-6,8-9,11,13,16,23H,2,4,7,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLAMOARYQROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)NCC3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)ethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6640308.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B6640352.png)
![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)

![1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B6640370.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methylpropyl)pyrazol-4-yl]urea](/img/structure/B6640381.png)